molecular formula C18H21N3O2S B5122915 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine

4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine

Cat. No. B5122915
M. Wt: 343.4 g/mol
InChI Key: VXVQUULNSDPIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine is a chemical compound that has been studied for its potential applications in scientific research. It is a morpholine derivative that has shown promise in various fields of study, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors in the body. This can result in changes in cellular signaling pathways, gene expression, and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine in lab experiments is its specificity. The compound has been shown to interact selectively with certain enzymes and receptors, making it a useful tool for studying their function. However, one limitation is that the compound may not be suitable for all types of experiments, and further studies are needed to fully understand its potential applications.

Future Directions

There are several future directions for research involving 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine. One potential application is in the development of new drugs that target specific enzymes or receptors in the body. The compound could also be used to study the role of these targets in various diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine involves several steps. The starting materials are morpholine and 2-methyl-6-phenyl-4-pyrimidinethiol. The two compounds are reacted together in the presence of a suitable catalyst to form the desired product. The synthesis has been optimized to produce high yields of pure compound.

Scientific Research Applications

4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine has been studied for its potential applications in scientific research. It has shown promise as a tool for studying various biochemical and physiological processes. The compound has been used to investigate the mechanism of action of certain enzymes and receptors in the body.

properties

IUPAC Name

2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(18(22)21-8-10-23-11-9-21)24-17-12-16(19-14(2)20-17)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVQUULNSDPIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC(C)C(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

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